molecular formula C9H8N2O2 B1293492 1,4-Dihydro-6-methylquinoxaline-2,3-dione CAS No. 6309-61-1

1,4-Dihydro-6-methylquinoxaline-2,3-dione

Cat. No.: B1293492
CAS No.: 6309-61-1
M. Wt: 176.17 g/mol
InChI Key: HOHZZPCLZWZMOM-UHFFFAOYSA-N
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Description

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C9H8N2O2.

Scientific Research Applications

1,4-Dihydro-6-methylquinoxaline-2,3-dione has several scientific research applications:

Safety and Hazards

The safety data sheet for 1,4-Dihydro-6-methylquinoxaline-2,3-dione advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

1,4-Dihydro-6-methylquinoxaline-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an effective corrosion inhibitor in electrochemical impedance spectroscopy and potentiodynamic polarization studies . Additionally, it can function as a supramolecular material with excellent adsorption properties, which can be used to increase the adsorption of organic pollutants from water or soil .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action involves its hydrophobic nature, which allows it to interact with various molecular targets within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes .

Preparation Methods

The synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2,3-diaminotoluene with glyoxylic acid or its derivatives. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Dihydro-6-methylquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,4-Dihydro-6-methylquinoxaline-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research .

Properties

IUPAC Name

6-methyl-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHZZPCLZWZMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212416
Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-61-1
Record name 6-Methylquinoxaline-2,3(1H,4H)-dione
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Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
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Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
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Record name 1,4-dihydro-6-methylquinoxaline-2,3-dione
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Record name 6-Methyl-1,4-dihydroquinoxaline-2,3-dione
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Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-diaminotoluene (0.302 g, 0.247 mmol, Aldrich) in 2 N HCl (4 mL, 8 mmol), oxalic acid dihydrate (0.330 g, 0.261 mmol, Fisher) was added in one portion. The resulting deep purple solution was refluxed for 13 h, to give a purple suspension. This was cooled to 25° C., filtered, washed with water (5 mL), and dried in vacuo (0.1 mm Hg) to give a blue-grey powder. This was taken up in 2 N NaOH (34 mL, 68 mmol), giving a brown solution, which was filtered. The brown filtrate was acidified to pH 1.0 by addition of 2 N HCl (42 mL, 84 mmol), resulting in a tan suspension. Filtration of the suspension and washing of the filter cake with water (5 mL) gave the title compound as a grey powder (225.5 mg, 43%); mp 318° C. (the block was preheated to 300° C.); 1H NMR (DMSO-d6) δ 2.32 (s, 3H), 6.90-6.99 (m, 3H), 11.22 (s, 1H), 11.90 (s, 1H).
Quantity
0.302 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Methylquinoxaline-2,3(1H,4H)-dione interact with metal surfaces to inhibit corrosion?

A1: Research indicates that 6-Methylquinoxaline-2,3(1H,4H)-dione acts as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective film. [, ] This adsorption process primarily occurs at cathodic sites on the metal, classifying it as a cathodic type inhibitor. [] The effectiveness of this adsorption is influenced by the inhibitor's concentration, with higher concentrations leading to increased inhibition efficiency. [, ]

Q2: What experimental techniques were used to study the corrosion inhibition properties of 6-Methylquinoxaline-2,3(1H,4H)-dione?

A2: Several electrochemical techniques were employed to investigate the inhibition mechanism. These included:

  • Electrochemical Impedance Spectroscopy (EIS): This technique provided insights into the changes in charge transfer resistance (Rct) and double layer capacitance (Cdl), confirming the adsorption of the compound onto the metal surface. []
  • Tafel Polarization: This method helped determine the inhibitor type (cathodic in this case) and further validated the inhibition efficiency observed in EIS measurements. []
  • Mass Loss Measurements: This technique allowed for direct quantification of the corrosion rate in the presence and absence of the inhibitor, confirming its effectiveness in reducing material loss. []

Q3: What computational chemistry approaches were used to study 6-Methylquinoxaline-2,3(1H,4H)-dione, and what insights did they provide?

A3: Researchers utilized quantum chemical calculations to gain a deeper understanding of the inhibitor's behavior. [] These calculations can provide information about the molecule's electronic structure, energy levels, and reactivity, which are crucial factors influencing its adsorption and inhibition properties. While the specific details of these calculations are not provided in the abstracts, they likely contributed to a more comprehensive understanding of the inhibitor's mechanism.

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